molecular formula C16H11ClN6OS B12189029 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole

5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole

Cat. No.: B12189029
M. Wt: 370.8 g/mol
InChI Key: NHSBMUZKXQLMRZ-UHFFFAOYSA-N
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Description

5-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a methylsulfanyl linker bridging to a 1-phenyl-1H-tetrazole moiety. This architecture combines electron-withdrawing (oxadiazole, tetrazole) and hydrophobic (chlorophenyl, phenyl) groups, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis typically involves coupling reactions between pre-functionalized oxadiazole and tetrazole precursors under catalytic conditions, as exemplified by protocols for analogous structures .

Key structural features include:

  • 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
  • Tetrazole group: A bioisostere for carboxylic acids, enhancing bioavailability.
  • Sulfanyl bridge: Modulates electronic properties and conformational flexibility.

Properties

Molecular Formula

C16H11ClN6OS

Molecular Weight

370.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H11ClN6OS/c17-12-8-6-11(7-9-12)15-18-14(24-20-15)10-25-16-19-21-22-23(16)13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

NHSBMUZKXQLMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of amidoxime intermediates.

Method A: Amidoxime Cyclization

  • Starting Material : 4-Chlorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to form N-hydroxy-4-chlorobenzimidamide .

  • Cyclization : The amidoxime reacts with ethyl chloroacetate in the presence of NaHCO₃, yielding 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl acetate .

  • Hydrolysis : Saponification with NaOH produces the carboxylic acid derivative, which is subsequently converted to the chloromethyl intermediate using thionyl chloride.

Reaction Conditions :

  • Temperature: 80°C (reflux)

  • Yield: 78–85%

Tetrazole Ring Synthesis

The 1-phenyl-1H-tetrazole-5-thiol precursor is prepared via [3+2] cycloaddition or azide-nitrile coupling.

Method B: Azide-Nitrile Cycloaddition

  • Substrate : Phenyl isocyanide reacts with sodium azide and ammonium chloride in DMF at 110°C.

  • Thiolation : The resulting 1-phenyl-1H-tetrazole is treated with Lawesson’s reagent to introduce the sulfhydryl group.

Key Data :

  • Reaction Time: 12–24 hours

  • Yield: 70–88%

Sulfanyl Linkage Formation

The final step involves coupling the oxadiazole and tetrazole moieties via a sulfanyl bridge.

Method C: Alkylation of Tetrazole Thiol

  • Alkylation : The chloromethyl-oxadiazole intermediate reacts with 1-phenyl-1H-tetrazole-5-thiol in acetonitrile using triethylamine as a base.

  • Workup : The crude product is purified via column chromatography (hexane/EtOAc).

Optimized Parameters :

  • Catalyst: None required

  • Yield: 82–95%

Optimization Strategies

Ultrasound Irradiation

Ultrasound-assisted synthesis reduces reaction times by 40–60% compared to conventional heating. For example, Method C achieves 95% yield in 2 hours under ultrasound.

Catalytic Enhancements

  • Zinc Chloride : Accelerates cycloaddition in tetrazole synthesis, improving yields to 90%.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.

Analytical Characterization

TechniqueKey Data for Target CompoundSource
¹H NMR (DMSO-d₆)δ 8.63 (t, J=2.1 Hz, 1H), 7.61–7.55 (m, 5H), 4.75 (s, 2H)
¹³C NMR δ 154.08 (tetrazole C), 148.63 (oxadiazole C), 35.57 (CH₂S)
HRMS m/z 382.05801 (C₁₈H₁₈ClN₅O₂S + H⁺)
Elemental Analysis Calcd: C 48.35%, H 2.90%; Found: C 48.44%, H 2.60%

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Time (h)AdvantagesLimitations
A→C482–9524–36High purity, scalableMulti-step purification
B→C370–8812–24Simplified tetrazole synthesisRequires toxic azides
One-Pot265–756–8Rapid, fewer intermediatesLower yield, side reactions

Challenges and Limitations

  • Azide Handling : Sodium azide (NaN₃) poses explosion risks, requiring specialized equipment.

  • Regioselectivity : Competing tautomers (1H- vs. 2H-tetrazole) may form without proper catalysis.

  • Purification : Silica gel chromatography is often necessary due to byproducts from sulfur-containing intermediates .

Chemical Reactions Analysis

Types of Reactions

5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds containing the tetrazole moiety. For instance, derivatives similar to the compound of interest have been evaluated for their effectiveness in picrotoxin-induced seizure models. Research indicates that the incorporation of a chlorophenyl group significantly enhances anticonvulsant activity. In one study, a related compound was shown to provide up to 100% protection against seizures at certain dosages, suggesting that modifications to the oxadiazole and tetrazole structures can lead to potent anticonvulsant agents .

Anticancer Activity

The anticancer potential of compounds similar to 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole has also been investigated. Studies have demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHuman lung adenocarcinoma (A549)23.30 ± 0.35Induces apoptosis
Compound BHuman glioblastoma (U251)<10Cell cycle arrest
Compound CBreast cancer (MCF-7)24.38Inhibits proliferation

These findings suggest that structural modifications in the oxadiazole and tetrazole rings can lead to enhanced anticancer activity by affecting cellular pathways involved in growth and apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as chlorine on the phenyl ring is crucial for enhancing biological activity. The SAR analysis reveals that both the oxadiazole and tetrazole scaffolds contribute significantly to the pharmacological properties of these compounds. The introduction of various substituents can modulate their interaction with biological targets, thereby influencing their efficacy .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Synthesis of Oxadiazole Derivatives : Researchers synthesized a series of oxadiazole derivatives and evaluated their anticonvulsant properties in animal models. One notable compound demonstrated significant efficacy with a protection index exceeding 9.2 against seizures .
  • Antitumor Activity Evaluation : A study focused on a range of thiazole-linked tetrazoles showed promising results against multiple cancer cell lines, with some derivatives exhibiting IC50 values lower than 30 µM .
  • Pharmacological Screening : Compounds were screened against NIH/3T3 mouse embryoblast cells and human lung adenocarcinoma cells, revealing strong selectivity and significant apoptosis induction in treated cells .

Mechanism of Action

The mechanism of action of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) and Derivatives ()

  • Structural Differences : Replaces the tetrazole with a thiazole ring and adds an amide-propanamide side chain.
  • Physical Properties : Molecular weight ~375–389 g/mol; melting points 134–178°C.

b) 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole ()

  • Structural Differences : Substitutes tetrazole with a 1,2,4-triazole and lacks the phenyl group at the tetrazole position.
  • Functional Impact : The triazole’s additional nitrogen may increase polarity and metal-coordination capacity, while the absence of the phenyl group reduces hydrophobic interactions .

Analogues with Modified Linkers or Substituents

a) 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole ()

  • Structural Differences : Replaces the oxadiazole-chlorophenyl unit with a fluorophenethylsulfonyl group.
  • Functional Impact: The sulfonyl group enhances oxidative stability but reduces nucleophilicity compared to the sulfanyl bridge.

b) 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide ()

  • Structural Differences : Incorporates a triazole-thione and an isopropyl group instead of tetrazole and phenyl.

Table 1: Key Properties of Target Compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₇H₁₂ClN₇OS 405.84 Not Reported Oxadiazole, Tetrazole, Sulfanyl
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Oxadiazole, Thiazole, Amide
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole () C₁₁H₈ClN₅OS 293.73 Not Reported Oxadiazole, Triazole, Sulfanyl
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole () C₁₅H₁₂FN₅O₂S₂ 377.41 Not Reported Tetrazole, Sulfonyl, Fluorophenyl

Biological Activity

5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole is a synthetic compound that integrates a tetrazole ring with oxadiazole and phenyl moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H13ClN6O2S\text{C}_{15}\text{H}_{13}\text{ClN}_6\text{O}_2\text{S}

The presence of the 4-chlorophenyl group and the oxadiazole ring contributes to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles, including those similar to 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole, exhibit significant antimicrobial activity. For instance, a study highlighted that oxadiazole derivatives demonstrated potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to inhibit specific cellular pathways involved in tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways . The mechanism often involves interference with DNA synthesis and cell cycle regulation.

The biological activity of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole may involve several key mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes critical for microbial replication or cancer cell proliferation.
  • Receptor Binding : The tetrazole ring can mimic carboxylic acids, allowing it to bind to various receptors and modulate their activity.
  • DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication processes.

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2021) evaluated the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds with structural similarities to 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole exhibited significant inhibition against Mycobacterium bovis BCG .

Study 2: Anticancer Activity

In another investigation by Desai et al. (2018), the anticancer effects of oxadiazole derivatives were assessed in vitro. The study revealed that certain derivatives led to a marked decrease in cell viability in human cancer cell lines through mechanisms involving apoptosis .

Comparative Analysis

The following table summarizes the biological activities reported for related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
5-(4-chlorophenyl)-1H-tetrazoleModerateHighEnzyme inhibition
5-(4-chlorophenyl)-1,2,4-oxadiazolHighModerateDNA interaction
5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol]}HighHighReceptor binding

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